4-Carboxymethylphenylalanine hydrochloride
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Overview
Description
(2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxymethyl group attached to a phenyl ring, and a propanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Carboxymethyl)Benzaldehyde and L-Alanine.
Condensation Reaction: The aldehyde group of 4-(Carboxymethyl)Benzaldehyde reacts with the amino group of L-Alanine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other biomolecules.
Comparison with Similar Compounds
(2S)-2-Amino-3-Phenylpropanoic Acid: Lacks the carboxymethyl group, making it less reactive in certain chemical reactions.
(2S)-2-Amino-3-[4-(Hydroxymethyl)Phenyl]Propanoic Acid: Contains a hydroxymethyl group instead of a carboxymethyl group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C11H14ClNO4 |
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Molecular Weight |
259.68 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1 |
InChI Key |
UHQUHPFJRUJHRH-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |
Origin of Product |
United States |
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